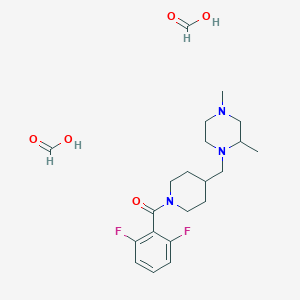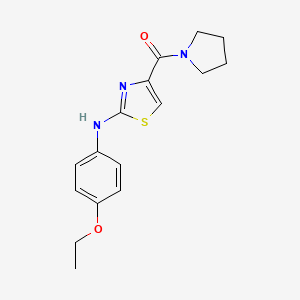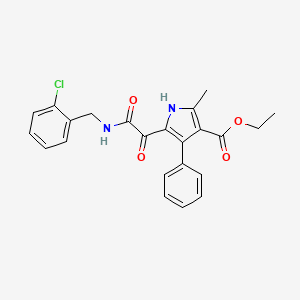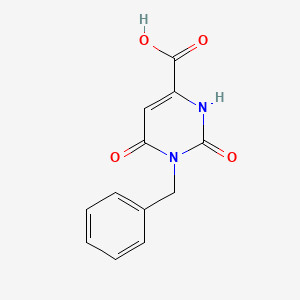
CNT2 inhibitor-1
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound identified by the code “PMID25815140C48” is an 8-aminoadenosine derivative. It is recognized as a novel inhibitor of the human sodium/nucleoside cotransporter 2 (CNT2), which is encoded by the gene symbol SLC28A2 . This compound is also referred to as “compound 48” in scientific literature .
Scientific Research Applications
PMID25815140C48 has several scientific research applications, including:
Chemistry: It is used as a probe to study the inhibition of the human sodium/nucleoside cotransporter 2.
Biology: The compound is utilized in biological studies to understand nucleoside transport mechanisms.
Medicine: It has potential therapeutic applications due to its inhibitory effects on nucleoside transporters, which are involved in various physiological processes.
Industry: The compound can be used in the development of new pharmaceuticals and as a research tool in drug discovery.
Mechanism of Action
Target of Action
The primary target of CNT2 inhibitor-1 is the concentrative nucleoside transporter 2 (CNT2) . This transporter plays a crucial role in the absorption of dietary purine nucleosides in the small intestine .
Mode of Action
This compound interacts with CNT2 and inhibits its function . It has an IC50 value of 640 nM for human CNT2 , indicating its potent inhibitory activity.
Biochemical Pathways
The inhibition of CNT2 by this compound affects the absorption of dietary purine nucleosides in the small intestine . These nucleosides are rapidly degraded to their final product, uric acid, by xanthine oxidase in humans . Therefore, the inhibition of CNT2 can lead to a decrease in the levels of uric acid, which is the end product of purine metabolism.
Pharmacokinetics
It is known that the compound has poor solubility . After oral administration of this compound and [14C]-inosine, a significant reduction in radioactive excretion was observed in rats at 6 and 24 hours . This suggests that this compound inhibits the absorption of [14C]-inosine in the small intestine .
Result of Action
The inhibition of CNT2 by this compound leads to a decrease in the absorption of dietary purine nucleosides in the small intestine . This results in a reduction in the levels of uric acid, which could potentially be beneficial in the treatment of hyperuricemia .
Biochemical Analysis
Biochemical Properties
CNT2 Inhibitor-1 interacts with the CNT2 protein, a member of the solute carrier family responsible for the uptake and efflux of nutrients, metabolites, and xenobiotics in human cells . The inhibitor specifically targets CNT2, thereby affecting the transport of purines .
Cellular Effects
The inhibition of CNT2 by this compound impacts various cellular processes. It influences cell function by altering the transport of purine nucleosides, which are crucial for DNA and RNA synthesis. This could potentially affect cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
This compound exerts its effects at the molecular level by binding to the CNT2 protein and inhibiting its function. This prevents the transport of purine nucleosides into the cell, thereby affecting nucleotide synthesis and potentially altering gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has been shown to effectively inhibit CNT2 over time. HEK293–JumpIn–SLC28A2 cells were pretreated with 31.6 µM this compound for 1 h to inhibit SLC28A2 .
Metabolic Pathways
This compound is involved in the metabolic pathways of purine nucleosides. By inhibiting CNT2, it affects the transport of these nucleosides, potentially impacting metabolic flux or metabolite levels .
Transport and Distribution
This compound, by virtue of inhibiting CNT2, affects the transport and distribution of purine nucleosides within cells and tissues .
Subcellular Localization
The subcellular localization of this compound is likely to be at the cell membrane, where CNT2 is located. Its activity would be focused on this location, inhibiting the function of CNT2 and thereby affecting the transport of purine nucleosides .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-aminoadenosine derivatives, including PMID25815140C48, involves the modification of adenosine at the 8-position. The specific synthetic route and reaction conditions for this compound are detailed in patent US20070179115 . The process typically involves the use of various reagents and catalysts to achieve the desired modification.
Industrial Production Methods
While specific industrial production methods for PMID25815140C48 are not explicitly detailed in the available literature, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, ensuring the purity of the final product, and implementing quality control measures to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
PMID25815140C48 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, where specific atoms or groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome, including temperature, solvent, and reaction time.
Major Products
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield oxidized adenosine derivatives, while substitution reactions can produce a variety of substituted adenosine compounds.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to PMID25815140C48 include other 8-aminoadenosine derivatives and inhibitors of nucleoside transporters. Some examples are:
- 8-(4-phenylbenzylamino)adenosine
- CNT2 inhibitor-1
Uniqueness
PMID25815140C48 is unique due to its specific modification at the 8-position of adenosine, which confers its inhibitory activity against CNT2. This makes it a valuable tool for studying nucleoside transport and developing potential therapeutic agents .
Properties
IUPAC Name |
(2R,3R,4S,5R)-2-[6-amino-8-[(4-phenylphenyl)methylamino]purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N6O4/c24-20-17-21(27-12-26-20)29(22-19(32)18(31)16(11-30)33-22)23(28-17)25-10-13-6-8-15(9-7-13)14-4-2-1-3-5-14/h1-9,12,16,18-19,22,30-32H,10-11H2,(H,25,28)(H2,24,26,27)/t16-,18-,19-,22-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJLIKUSWRSEPSM-WGQQHEPDSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)CNC3=NC4=C(N=CN=C4N3C5C(C(C(O5)CO)O)O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)CNC3=NC4=C(N=CN=C4N3[C@H]5[C@@H]([C@@H]([C@H](O5)CO)O)O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N6O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
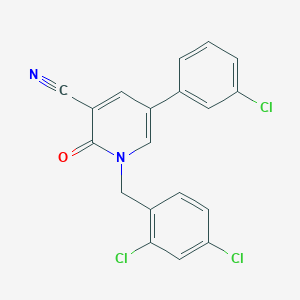
![5-[1-(2-fluorobenzoyl)piperidin-4-yl]-4-(4-methoxybenzyl)-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2964442.png)
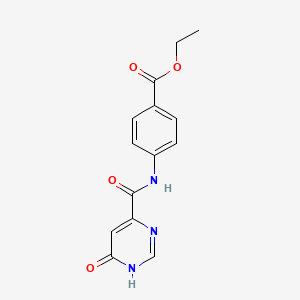

![Methyl 3-[(phenoxycarbonyl)amino]benzoate](/img/structure/B2964447.png)

![2,6-bis(3-benzoylphenyl)-4,4a,8,8a-tetrahydro-4,8-ethenopyrrolo[3,4-f]isoindole-1,3,5,7(2H,3aH,6H,7aH)-tetraone](/img/structure/B2964449.png)
